molecular formula C11H16O B1633736 tert-Butylanisole CAS No. 36731-23-4

tert-Butylanisole

Cat. No. B1633736
CAS RN: 36731-23-4
M. Wt: 164.24 g/mol
InChI Key: YIQUTYFGUKCQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butylanisole is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butylanisole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butylanisole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

1-tert-butyl-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)9-7-5-6-8-10(9)12-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQUTYFGUKCQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190191
Record name tert-Butylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36731-23-4, 2944-48-1
Record name tert-Butylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC113126
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butylanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2-t-butylphenol (20.00 g, 0.133 mol) and K2CO3 (36.80 g, 0.266 mol) in 260 mL of anhydrous acetone was added a neat solution of dimethylsulfate (17.63 g, 0.140 mol) dropwise through a syringe over 5 minute at RT under argon. The resulting thick suspension was stirred over night at RT and 100 mL of EtOH was added. After 1 hour, the mixture was diluted with ether and water. The aqueous layer was extracted with EtOAc. The combined organic layers were washed with water, brine and dried with MgSO4. After filtration, the solvents were removed and dried under high vacuum to give afford 2-t-butylanisole (16.99 g, 78% yield). 1H NMR (300 MHz, CDCl3): δ 1.40 (s, 9H), 3.86 (s, 3H), 6.88–6.96 (m, 2H), 7.18–7.26 (m, 1H), 7.31 (dd, J1=7.5 Hz, J2=1.2 Hz, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
17.63 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Synthesis routes and methods II

Procedure details

Dimethylsulfate (56.7 g, 0.45 mol) was added at room temperature to a well-stirred mixture of 2-tert-butylphenol (45 g, 0.3 mol), CH2Cl2 (200 ml), 40% aq. NaOH (200 ml) and tetrabutylammonium bromide (1 g). After 16 h of stirring, the organic phase was separated, washed with H2O, dried over MgSO4, evaporated and distilled at 110-112° C./10 Torr. Yield 35 g (71%).
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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